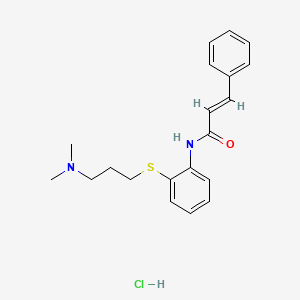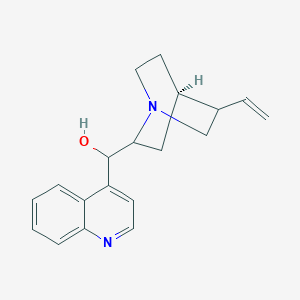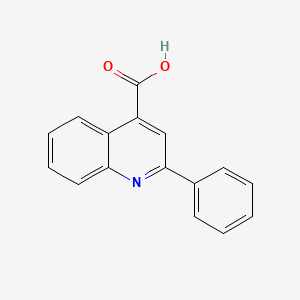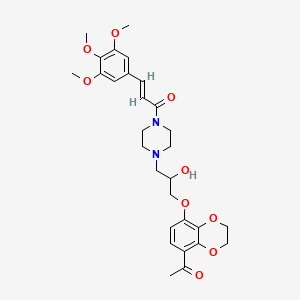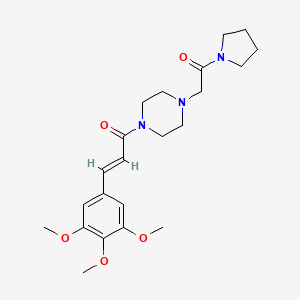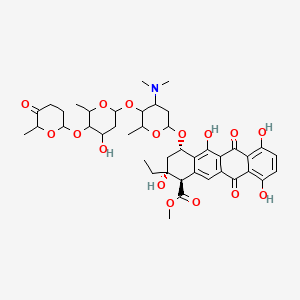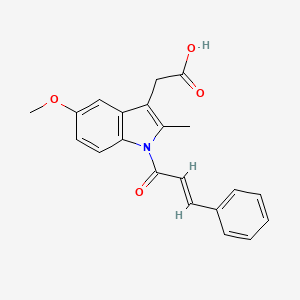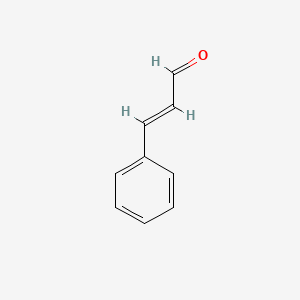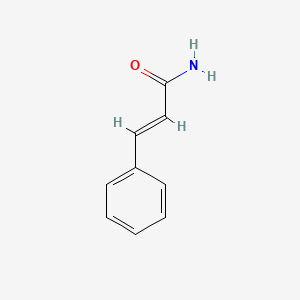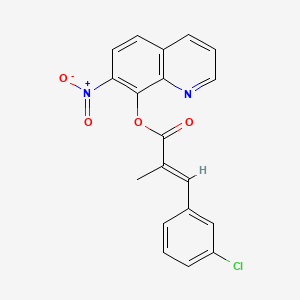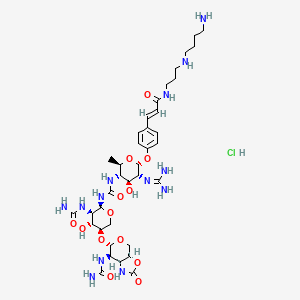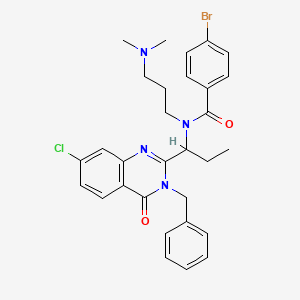
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
描述
CK0106023 是一种有效且特异的纺锤体蛋白激酶 (KSP) 抑制剂,也称为人 Eg5。KSP 是微管马达蛋白激酶超家族的成员,在有丝分裂纺锤体功能中起着至关重要的作用。 CK0106023 已在几种人类肿瘤细胞系中表现出显著的抗肿瘤活性,通过导致有丝分裂阻滞和生长抑制 .
准备方法
化学反应分析
CK0106023 经历各种化学反应,主要集中在其与 KSP 马达域 ATP 酶的相互作用。 它充当变构抑制剂,与马达域结合并抑制其 ATP 酶活性 . 该化合物在测试的激酶中对 KSP 是特异的,其抑制导致单极有丝分裂图形的形成,导致肿瘤细胞的有丝分裂阻滞和生长抑制 .
科学研究应用
CK0106023 因其抗肿瘤特性而被广泛研究。 它在抑制人类肿瘤细胞系的生长和导致有丝分裂阻滞方面显示出有希望的结果 . 该化合物已在荷瘤小鼠中进行测试,它表现出与紫杉醇相当或超过紫杉醇的抗肿瘤活性 . CK0106023 对 KSP 的特异性使其成为癌症研究中的一种宝贵工具,尤其是在开发新型抗有丝分裂癌症疗法方面 .
作用机制
CK0106023 通过充当 KSP 马达域 ATP 酶的变构抑制剂来发挥作用。 它与马达域结合,以高亲和力(K_i 为 12 nM)抑制其 ATP 酶活性 . 这种抑制破坏了双极有丝分裂纺锤体的形成,导致肿瘤细胞的有丝分裂阻滞和生长抑制 . 该化合物对 KSP 的特异性确保了它靶向有丝分裂纺锤体功能,而不影响其他基于微管的细胞过程 .
相似化合物的比较
CK0106023 与其他 Eg5 抑制剂(如单端醇和萜类醇 E)进行了比较。 在这些抑制剂中,CK0106023 是迄今为止已知的 Eg5 活性最有效的抑制剂 . 单端醇和萜类醇 E 也靶向 Eg5,但 CK0106023 在抑制 KSP 方面显示出优越的效力和特异性 . 这种独特性使得 CK0106023 成为癌症研究和治疗开发中的一种有价值的化合物 .
属性
IUPAC Name |
N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLDHUUSWUATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955247 | |
| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336115-72-1 | |
| Record name | CK-0106023 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CK-0106023 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of CK0106023?
A: CK0106023 is an allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5. [] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, ] By binding to KSP, CK0106023 prevents the separation of centrosomes, leading to mitotic arrest and the formation of monopolar mitotic figures (monoasters). [, ] This disruption of cell division ultimately results in tumor cell death.
Q2: How potent is CK0106023 compared to other known KSP inhibitors?
A: CK0106023 exhibits a Ki of 12 nM for KSP, indicating high potency. [] This makes it significantly more potent than early KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM). [] In fact, CK0106023 was found to be comparable or even superior to paclitaxel in terms of antitumor activity in preclinical studies. []
Q3: Is CK0106023 specific to KSP?
A: Research indicates that CK0106023 demonstrates selectivity for KSP. When tested against five different kinesins, it specifically inhibited KSP. [] This selectivity is promising as it suggests a reduced likelihood of off-target effects associated with inhibiting other kinesin family members.
Q4: What is the structural characterization of CK0106023?
A4: While the provided abstracts do not explicitly detail the spectroscopic data for CK0106023, its full chemical name is N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide. This information allows for the determination of its molecular formula and weight.
Q5: What is the in vivo efficacy of CK0106023?
A: Preclinical studies in tumor-bearing mice have demonstrated that CK0106023 exhibits significant antitumor activity. [] Notably, it induces the formation of monoasters in vivo, mirroring its observed effects on cultured cells. [] This further validates its mechanism of action and suggests its potential as an anti-cancer therapeutic.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


